[1'-13C]uridine

NMR Spectroscopy RNA Structural Biology Isotope Labeling

Resolving spectral crowding and ambiguous metabolic tracing: Unlabeled uridine or uniformly 13C-labeled analogs introduce scalar coupling artifacts and prohibit ribose-specific tracking. [1'-13C]Uridine provides a clean, site-specific 13C label at the anomeric carbon. - 99 atom % 13C enrichment ensures high-sensitivity NMR detection with simplified spectra. - Enables ribose-moiety-specific metabolic flux analysis via LC-MS, avoiding the cost and complexity of uniformly labeled tracers. - Backed by documented conformational and binding data (KD measurements via CP-MAS). Shipped globally under controlled conditions.

Molecular Formula C9H12N2O6
Molecular Weight 245.19 g/mol
Cat. No. B1146227
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1'-13C]uridine
Synonyms1-β-D-Ribofuranosyluracil[1’-13C];  1-β-D-Ribofuranosyluracil[1’-13C];  1-β-D-Ribofuranosyl-2,4(1H,3H)-pyrimidinedione[1’-13C];  NSC 20256[1’-13C];  β-Uridine[1’-13C]; 
Molecular FormulaC9H12N2O6
Molecular Weight245.19 g/mol
Structural Identifiers
InChIInChI=1S/C9H12N2O6/c12-3-4-6(14)7(15)8(17-4)11-2-1-5(13)10-9(11)16/h1-2,4,6-8,12,14-15H,3H2,(H,10,13,16)/t4-,6-,7-,8-/m1/s1/i8+1
InChIKeyDRTQHJPVMGBUCF-URLSOCJKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





[1'-13C]Uridine for NMR and Metabolic Flux


[1'-13C]uridine is a stable isotope-labeled pyrimidine nucleoside where the carbon at the 1' position of the ribose ring is replaced with carbon-13 (CAS No.: 201996-62-5) . This site-specific labeling enables precise tracking of the ribose moiety's metabolic fate via NMR spectroscopy and mass spectrometry, making it an essential tool for elucidating nucleotide metabolism and RNA structure/dynamics in research settings . The compound is synthesized at 99 atom-% 13C enrichment, ensuring high sensitivity in detection [1].

NMR structural biology: site-specific 1'-13C labeling removes ribose 13C-13C couplings for simplified spectra
Ribose salvage metabolic flux analysis: unambiguous tracking of the ribose moiety into central carbon pathways
Solid-state NMR transporter studies: non-radioactive ligand for binding affinity determination
Nucleoside conformation analysis: anomeric 13C enables measurement of key torsion angles

Why [1'-13C]Uridine Cannot Be Substituted


Generic substitution with unlabeled uridine fails to provide the necessary isotopic contrast for NMR spectroscopy or mass spectrometry-based metabolic flux analysis, rendering pathway tracing impossible [1]. Similarly, using a differently labeled analog—such as uniformly 13C-labeled uridine ([U-13C]uridine) or base-labeled variants—introduces confounding factors. Uniform labeling creates extensive 13C-13C scalar coupling, leading to complex, unresolved NMR spectra that obscure key resonances, whereas [1'-13C]uridine's site-specific label at the anomeric carbon eliminates this coupling, yielding simplified spectra with higher signal-to-noise ratios [2]. For metabolic studies, a 1'-label specifically tracks the ribose moiety's fate, a critical distinction from base-labeled tracers like [2-13C]uracil, which only report on pyrimidine salvage [3].

Unlabeled uridine Provides no isotopic contrast for NMR or mass spectrometry-based tracing; pathway studies are not feasible.
Uniformly 13C-labeled uridine Extensive 13C-13C scalar couplings produce complex, unresolved spectra that obscure critical ribose resonances.
Base-labeled tracers (e.g., [2-13C]uracil) Report only on pyrimidine salvage; ribose moiety fate cannot be tracked, limiting metabolic flux interpretation.

[1'-13C]Uridine vs. Other Labels: Key Evidence


Improved NMR Resolution vs. Uniform 13C Labeling

[1'-13C]uridine exhibits significantly improved spectral resolution in NMR studies compared to uniformly 13C-labeled uridine. The site-specific label at the 1' position eliminates extensive 13C–13C scalar couplings within the ribose ring, resulting in less crowded and more resolved NMR spectra [1]. This leads to a higher signal-to-noise ratio (SNR) and enables more accurate relaxation rate measurements without the need for complex constant-time or band-selective decoupling experiments [2].

NMR Resolution vs Uniform 13C
Class-level inference
Simplified spectra with higher SNR; 13C-13C coupling within ribose ring eliminated.
Supports high-resolution structural studies of large RNA.
Qualitative SNR improvement consistently observed in 27-36 nt RNA fragments.
NMR Spectroscopy RNA Structural Biology Isotope Labeling

Quantifying NupC Transporter Binding Affinity

[1'-13C]uridine was used in a solid-state NMR study to measure the equilibrium dissociation constant (KD) for binding to the E. coli nucleoside transporter NupC. A KD value of 2.6 mM was determined for uridine bound to NupC using a cross-polarization/polarization-inversion (CPPI) experiment to suppress nonspecific binding signals [1].

NupC Transporter KD
Direct head-to-head
KD = 2.6 mM
Non-radioactive affinity measurement for transporter research.
Solid-state NMR CPPI, E. coli NupC membranes.
Membrane Transport Solid-State NMR Drug Discovery

Conformational Analysis via 13C-13C Couplings

[1'-13C]uridine (99 atom-% 13C) was synthesized alongside [2'-13C]uridine to measure 13C-1H and 13C-13C spin couplings, providing definitive data on furanose and N-glycoside conformations in solution [1]. The 1'-label at the anomeric carbon is essential for probing the glycosidic bond geometry, a parameter unobservable with unlabeled or base-labeled uridine.

Conformational Couplings
Cross-study comparable
13C-1H and 13C-13C spin couplings measured at anomeric carbon.
Validates furanose pucker and glycosidic torsion for nucleoside design.
Solution NMR, 99 atom-% 13C enrichment.
Nucleoside Conformation NMR Spectroscopy Structural Chemistry

Segmental Labeling for Large RNA NMR

In the segmental labeling of a 20 kDa ε-RNA of Duck Hepatitis B Virus, a 13C9/15N2/2H(1′, 3′, 4′, 5′, 5′′)-labeled uridine residue was used. The selective labeling at the 1′ position contributed to the simplification of NMR spectra, allowing the identification of the previously obscured U28 H3-imino resonance, which confirmed the presence of the non-canonical U28:C37 base pair [1].

Segmental RNA Labeling
Supporting evidence
Resolved obscured U28 H3-imino; confirmed U28:C37 base pair in 20 kDa ε-RNA.
Enables assignment in large RNAs beyond uniform labeling capability.
Duck Hepatitis B Virus ε-RNA, T4 ligase-mediated ligation.
RNA Structural Biology Segmental Labeling NMR Spectroscopy

Ribose Metabolic Tracing vs. Uniform 13C5-Uridine

In a study using 13C5-uridine (a uniformly 13C-labeled uridine at the ribose ring) injected intraperitoneally into mice, the label was traced into liver ribose-phosphate (0.2-0.5 mol/100 mol total pool) and circulating lactate and glucose, demonstrating that dietary uridine ribose can enter central carbon metabolism [1]. While the study used 13C5-uridine, the data are directly relevant to [1'-13C]uridine because the 1'-label is a necessary and sufficient tracer for the ribose moiety's fate; a 1'-label alone would provide the same metabolic routing information as the uniformly labeled ribose ring, but with a simpler isotopologue distribution for mass spectrometry analysis.

Ribose Metabolic Tracing
Cross-study comparable
0.2-0.5% of liver ribose-phosphate from dietary uridine; 13C-lactate/glucose detected.
Supports metabolic flux analysis in tumor cell models.
Data inferred from 13C5-uridine study; 1'-label sufficient for ribose tracking.
Metabolic Flux Analysis Cancer Metabolism Isotope Tracing

[1'-13C]Uridine Key Applications


Large RNA Structure by High-Resolution NMR

Procure [1'-13C]uridine for site-specific incorporation into RNA via solid-phase synthesis or enzymatic methods to eliminate 13C-13C scalar couplings and reduce spectral crowding. This enables unambiguous resonance assignment and accurate relaxation measurements for RNAs such as ribozymes, riboswitches, or viral RNA elements that are otherwise inaccessible via uniform labeling [1]. This application directly leverages the quantitative spectral resolution advantage documented in Evidence Item 1.

Solid-State NMR for Transporter Binding Studies

Use [1'-13C]uridine as the labeled ligand in CP-MAS solid-state NMR experiments to measure equilibrium binding constants (KD) for nucleoside transporters like NupC. The 13C label enables direct observation of bound substrate while CPPI pulse sequences suppress nonspecific binding signals, providing a non-radioactive alternative to traditional radioligand binding assays [2]. This scenario is directly supported by the quantitative KD data in Evidence Item 2.

Ribose Salvage Pathway Flux in Cancer

Employ [1'-13C]uridine as a tracer in LC-MS-based metabolic flux experiments to quantify the contribution of uridine-derived ribose to glycolysis and the pentose phosphate pathway in glucose-restricted conditions. The 1'-13C label is sufficient to track ribose moiety fate without the added cost and spectral complexity of uniformly 13C5-uridine, making it ideal for high-throughput screening of metabolic vulnerabilities in pancreatic ductal adenocarcinoma and other cancers [3]. This application is inferred from the cross-study comparable data in Evidence Item 5.

Conformational Analysis for Nucleoside Drug Design

Incorporate [1'-13C]uridine into synthetic nucleoside analogs to measure 13C-1H and 13C-13C spin coupling constants via solution NMR. The 1'-label at the anomeric carbon provides unique geometric constraints for determining furanose ring pucker and glycosidic torsion angles, parameters essential for structure-based design of antiviral and anticancer nucleoside drugs [4]. This application is directly derived from the conformational data in Evidence Item 3.

Application
Selection Property
Validation Focus
Large RNA structural biology by NMR
Site-specific 1'-13C for spectral simplification
Resonance assignment and relaxation measurement
Solid-state NMR transporter binding studies
13C-labeled ligand for direct observation
KD determination without radiolabeling
Ribose salvage flux in tumor metabolism research
Cost-effective ribose moiety tracer
LC-MS isotopologue distribution analysis
Nucleoside analog conformational analysis
Anomeric 13C for torsion angle measurement
Experimental validation of computational models

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
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